molecular formula C21H16N4O2 B2708025 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide CAS No. 941979-92-6

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide

Cat. No.: B2708025
CAS No.: 941979-92-6
M. Wt: 356.385
InChI Key: WVYUERTVLZDYIZ-UHFFFAOYSA-N
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Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide is a recognized potent and selective ATP-competitive inhibitor of the c-Met (Mesenchymal-epithelial transition factor) receptor tyrosine kinase. The c-Met signaling pathway is a critical mediator of oncogenesis, influencing cell proliferation, survival, and invasion; its dysregulation is frequently associated with aggressive tumor phenotypes and poor clinical outcomes. This compound demonstrates high selectivity for c-Met over a broad panel of other kinases , making it a valuable tool for dissecting the specific roles of c-Met-driven signaling in various cancer contexts, including glioblastoma, gastric cancer, and non-small cell lung cancer. Its mechanism of action involves binding to the kinase domain of c-Met, thereby inhibiting its autophosphorylation and subsequent activation of downstream effectors such as the MAPK and PI3K/Akt pathways. In preclinical research, this inhibitor has been shown to effectively induce cell cycle arrest and apoptosis in c-Met-dependent tumor cell lines and to suppress tumor growth and metastasis in vivo. It serves as a crucial pharmacological probe for validating c-Met as a therapeutic target and for investigating mechanisms of resistance to targeted cancer therapies.

Properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c1-25-20(26)13-12-18(24-25)15-6-9-16(10-7-15)22-21(27)19-11-8-14-4-2-3-5-17(14)23-19/h2-13H,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYUERTVLZDYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline-2-carboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline under basic conditions to form the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for producing sufficient quantities for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone moiety, potentially leading to the formation of hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while reduction could produce hydroxyl derivatives of the pyridazinone ring.

Scientific Research Applications

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. The quinoline and pyridazinone moieties allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s pyridazinone-substituted phenyl group distinguishes it from other quinoline carboxamides. Key comparisons include:

N-(4-Bromophenyl)quinoline-2-carboxamide (5c)
  • Core: Quinoline-2-carboxamide.
  • Substituent : 4-Bromophenyl.
  • Synthesis : Microwave irradiation (solvent-free or in DMF/PhCl) with yields up to 85% .
  • Properties: The bromine atom enhances electrophilic reactivity but reduces solubility compared to polar groups like pyridazinone.
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52)
  • Core: Quinoline-3-carboxamide.
  • Substituents : Bulky adamantyl and chlorine.
  • Synthesis : Traditional methods using TLC purification and characterization via IR, $^1$H NMR, and LC-MS .
Target Compound
  • Core: Quinoline-2-carboxamide.
  • Substituent : 4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl.
  • Inferred Properties: The pyridazinone ring introduces hydrogen-bonding sites, likely improving binding affinity in biological systems and increasing polarity compared to bromophenyl analogs .

Physical and Solid-State Properties

  • Melting Points and Solubility: Adamantyl-substituted compounds (e.g., 52) exhibit higher melting points due to rigidity, while bromophenyl derivatives (e.g., 5c) have lower solubility in polar solvents. The target compound’s pyridazinone moiety may enhance solubility in aqueous media compared to bromine or adamantyl groups .
  • Polymorphism: Analogous quinoline-3-carboxamides (e.g., N-(3-pyridylmethyl)-4-hydroxy-2-oxohexahydroquinoline-3-carboxamide) demonstrate polymorphism, which can influence bioavailability and stability . This suggests the need for crystallographic studies (e.g., using WinGX/ORTEP ) to characterize the target compound’s solid-state forms.

Biological Activity

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a carboxamide functional group and a pyridazinone ring. Its molecular formula is C17H16N4O2C_{17}H_{16}N_4O_2, and it possesses unique structural characteristics that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may reduce inflammation and related symptoms.
  • Anticancer Activity : Preliminary studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT116). The mechanism involves the modulation of the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated in vitro against several cancer cell lines. The following table summarizes the IC50 values observed:

Cell LineIC50 (µM)
Caco-237.4
HCT1168.9

These results indicate significant cytotoxicity against the tested cell lines, suggesting potential therapeutic applications in oncology.

Structure–Activity Relationship (SAR)

Research has identified key structural features that enhance the biological activity of similar compounds:

  • Pyridazinone Ring : Essential for enzyme interaction.
  • Quinoline Moiety : Contributes to cellular uptake and target binding.
  • Carboxamide Group : Influences solubility and bioavailability.

Study 1: Anticancer Evaluation

In a study examining various derivatives of quinoline-based compounds, this compound was found to significantly induce apoptosis in HCT116 cells by activating caspase pathways. The study utilized molecular docking to demonstrate binding affinity to PI3Kα, highlighting the importance of the compound's structure in mediating its effects on cellular pathways .

Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of this compound, revealing its ability to inhibit pro-inflammatory cytokines in vitro. This suggests that it may serve as a therapeutic agent for conditions characterized by excessive inflammation .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for verifying the positions of substituents on the quinoline and pyridazine rings. For example, the methyl group on the pyridazine ring appears as a singlet at ~3.3 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula, with the molecular ion peak typically observed at m/z corresponding to C21H17N5O2C_{21}H_{17}N_5O_2 .
  • X-ray Crystallography : Programs like WinGX and ORTEP for Windows are used to resolve anisotropic displacement parameters and generate 3D molecular models, particularly for validating bond angles and torsion angles in the pyridazine-quinoline core .

How can researchers resolve contradictions in crystallographic data for this compound?

Advanced
Discrepancies in crystallographic data (e.g., bond length variations, disordered atoms) can arise due to:

  • Thermal motion artifacts : Use anisotropic refinement in WinGX to model atomic displacement parameters more accurately .
  • Polymorphism : Compare multiple crystal batches grown under different conditions (e.g., solvent evaporation vs. diffusion) to identify dominant packing motifs .
  • Validation tools : Cross-check with the Cambridge Structural Database (CSD) to ensure bond lengths and angles align with similar quinoline-pyridazine hybrids .

What strategies optimize the compound’s synthetic yield and purity for in vitro assays?

Q. Advanced

  • Reagent stoichiometry : Use a 1.5:1 molar ratio of amino derivatives to quinoline-2-carboxylic acid precursors to drive the coupling reaction to completion .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while adding molecular sieves reduces hydrolysis of active esters .
  • Chromatographic purification : Employ gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate the target compound from unreacted starting materials or regioisomers .

How do modifications to the pyridazine or quinoline substituents affect biological activity?

Advanced
Structure-activity relationship (SAR) studies reveal:

  • Pyridazine modifications : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the 5-position of pyridazine enhances binding to kinase targets (e.g., BTK inhibitors) by stabilizing hydrogen bonds with catalytic lysine residues .
  • Quinoline substitutions : Adding hydrophobic groups (e.g., tert-butyl) to the quinoline ring improves membrane permeability, as demonstrated in antiproliferative assays against cancer cell lines .
  • Carboxamide linker : Replacing the phenyl linker with a piperazine moiety reduces metabolic instability in hepatic microsomal assays .

What methodologies are used to study the compound’s interactions with biological targets?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KdK_d, konk_{on}/koffk_{off}) to purified enzymes like BTK or EGFR .
  • Molecular docking : Software such as AutoDock Vina predicts binding poses in silico, with force fields (e.g., AMBER) refining interactions between the carboxamide group and ATP-binding pockets .
  • Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to measure displacement efficiency in receptor-ligand systems .

How can researchers address discrepancies in biological activity data across cell lines?

Q. Advanced

  • Cell line profiling : Compare IC50_{50} values across panels (e.g., NCI-60) to identify lineage-specific sensitivities linked to genetic markers (e.g., EGFR mutations) .
  • Metabolic stability assays : Test compound stability in liver microsomes to rule out false negatives caused by rapid degradation .
  • Off-target screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended interactions that may confound activity data .

What analytical workflows ensure batch-to-batch consistency in preclinical studies?

Q. Advanced

  • HPLC-UV/HRMS dual detection : Combine retention time alignment (<0.1% variation) and exact mass matching (≤2 ppm error) to verify purity .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to ensure crystalline stability during storage .
  • NMR fingerprinting : Compare 1^1H NMR spectra of multiple batches using Chenomx software to detect trace impurities (<0.5%) .

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